1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol

Vue d'ensemble

Description

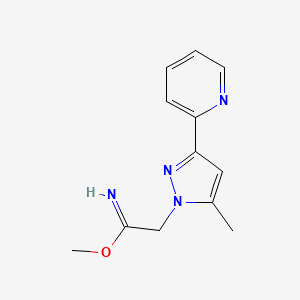

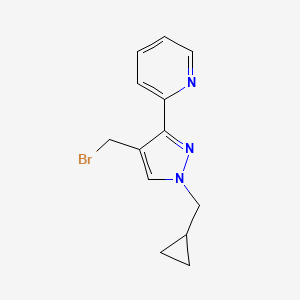

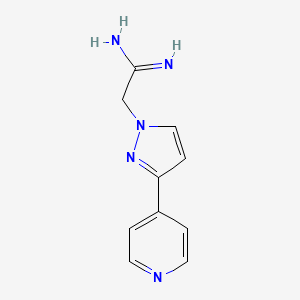

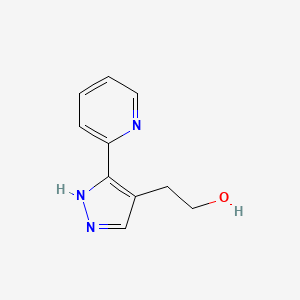

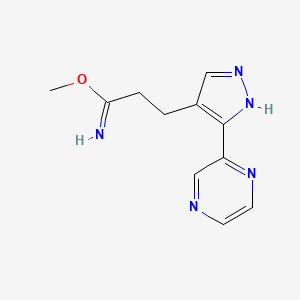

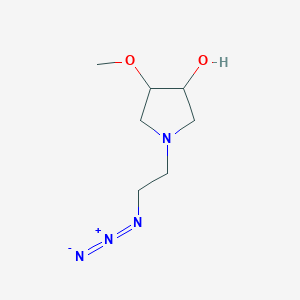

“1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 4-methoxy group indicates that there is a methoxy (-OCH3) group attached to the 4th carbon of the pyrrolidine ring. The 1-(2-azidoethyl) group indicates that there is an azidoethyl (-CH2-CH2-N3) group attached to the 1st carbon of the pyrrolidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the methoxy and azidoethyl groups. The azidoethyl group could potentially be introduced through a reaction with an azide, which is a compound containing the -N3 group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the methoxy and azidoethyl groups attached. The azidoethyl group would introduce a significant amount of nitrogen into the molecule, which could have implications for its reactivity .

Chemical Reactions Analysis

The azido group in the azidoethyl group is known to be quite reactive. It can participate in a variety of reactions, including cycloaddition reactions (also known as “click” reactions) and reductions . The presence of the azido group could therefore make this compound useful in a variety of chemical transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the azido and methoxy groups. For example, the azido group could potentially make the compound more volatile or reactive .

Applications De Recherche Scientifique

Synthesis of Novel Chemical Structures

Regio- and Diastereoselective Synthesis : The condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane followed by reductive cyclization has enabled the efficient synthesis of a variety of 2-alkylidene-4-methoxypyrrolidines. This method also facilitated the creation of functionalized pyrroles and 4,5,6,7-tetrahydro-2,3-benzopyrroles through thermal elimination of methanol and other subsequent reactions (Esen Bellur, H. Görls, P. Langer, 2005).

Chemoenzymatic Synthesis : A chemoenzymatic approach has been developed for the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, which is a key intermediate for an antitumor compound. This process starts from diallylamine and involves enzymatic transesterification, leading to high enantiomeric excess of the azido-hydroxypyrrolidine, which is then further processed to obtain desired intermediates (A. Kamal et al., 2004).

Antimalarial Activity Evaluation : Research on the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles has identified compounds with moderate antiplasmodial activity against Plasmodium falciparum strains. This illustrates the potential of these synthesized compounds in contributing to antimalarial research (M. D’hooghe et al., 2011).

Chemical Transformation and Mechanistic Studies

Synthesis of Aminocyclooctanetriols : The study demonstrates the use of 2-azidocyclooct-3-en-1-ol for synthesizing eight-membered ring aminocyclitols, showcasing an innovative approach to synthesizing complex cyclic structures with potential biological relevance (Ufuk Nusret Karavaizoglu, E. Salamci, 2020).

Lewis Acid Cooperative Catalysis : A catalytic asymmetric aza-Michael reaction illustrates the effectiveness of Lewis acid-Lewis acid cooperative catalysis, expanding the scope of substrate applicability and enhancing the yield and enantioselectivity of the products. This provides a foundation for the development of novel synthetic methodologies in organic chemistry (Noriyuki Yamagiwa et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of azides in organic synthesis is a topic of ongoing research, and compounds like “1-(2-Azidoethyl)-4-methoxypyrrolidin-3-ol” could potentially be useful in this context. For example, the azido group could be used as a starting point for the synthesis of a variety of other functional groups .

Propriétés

IUPAC Name |

1-(2-azidoethyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-13-7-5-11(4-6(7)12)3-2-9-10-8/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFHQAASLYJHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.